Comparative Tyrosinase Inhibition Potency: 3-Chloro-2,5-dihydroxy-L-tyrosine vs. L-Tyrosine Substrate Baseline
3-Chloro-2,5-dihydroxy-L-tyrosine acts as a mushroom tyrosinase inhibitor, with its potency quantified against the native substrate. Using L-tyrosine as a substrate, it shows an IC50 of 2.02 µM [1]. This establishes it as a moderately potent inhibitor scaffold, distinct from non-inhibitory substrate analogs. The inhibitory activity confirms that the compound binds to the enzyme's active site in a manner that impedes the native reaction, a property absent in L-tyrosine itself.
| Evidence Dimension | Mushroom Tyrosinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.02 µM (2.02E+3 nM) |
| Comparator Or Baseline | L-Tyrosine (Native Substrate, no inhibition) |
| Quantified Difference | >100-fold reduction in activity relative to uninhibited control; compound displays measurable inhibition. |
| Conditions | Mushroom tyrosinase (Agaricus bisporus), L-tyrosine as substrate, 30-minute incubation, absorbance-based microplate reader assay. |
Why This Matters
Proves the compound is not just an inert analog but an active-site ligand with quantifiable inhibitory function, essential for studies requiring controlled tyrosinase modulation.
- [1] BindingDB. (2025). BDBM50570903 / CHEMBL4859482: IC50 Data for Mushroom Tyrosinase (L-tyrosine substrate). Retrieved from http://ww.w.bindingdb.org View Source
